Product packaging for Cobaltite(Cat. No.:CAS No. 1303-15-7)

Cobaltite

Cat. No.: B072492
CAS No.: 1303-15-7
M. Wt: 75.941 g/mol
InChI Key: SAXCKUIOAKKRAS-UHFFFAOYSA-M
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Description

Cobaltite is a strategically significant cobalt-arsenic-sulfide mineral (CoAsS) prized in research for its unique properties and as a source of cobalt. This sulfide mineral crystallizes in the orthorhombic system, often forming pseudocubic crystals with a distinctive metallic luster and a characteristic reddish-silvery white color. In geological research, this compound serves as a critical indicator mineral in magmatic-hydrothermal systems, aiding in the understanding of ore genesis and guiding mineral exploration for cobalt deposits. Its value extends to the field of materials science, where it is investigated for its semiconducting properties and potential in thermoelectric applications, converting waste heat into electricity. Furthermore, as an ore, it is a subject of process metallurgy studies focused on developing efficient and environmentally sustainable methods for cobalt extraction, a metal vital for lithium-ion batteries, superalloys, and catalysts. Our high-purity this compound specimens are meticulously processed and characterized to ensure consistency for advanced analytical and experimental purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoHO- B072492 Cobaltite CAS No. 1303-15-7

Properties

CAS No.

1303-15-7

Molecular Formula

CoHO-

Molecular Weight

75.941 g/mol

IUPAC Name

cobalt;hydroxide

InChI

InChI=1S/Co.H2O/h;1H2/p-1

InChI Key

SAXCKUIOAKKRAS-UHFFFAOYSA-M

SMILES

[OH-].[Co]

Canonical SMILES

[OH-].[Co]

Synonyms

cobaltite

Origin of Product

United States

Crystallographic and Structural Investigations of Cobaltite Coass

Crystal System and Space Group Determination

Cobaltite's crystallographic identity is defined by its orthorhombic crystal system, a characteristic that differentiates it from the isometric (cubic) system suggested by its external morphology.

This compound typically crystallizes in the orthorhombic system, specifically assigned to the space group Pca2₁ arizona.eduresearchgate.netarizona.eduwikipedia.orgarizona.eduwebmineral.comaflow.orgmindat.org. This classification is crucial, as it indicates a lower symmetry than the cubic system, despite this compound often forming crystals with pseudocubic or pseudopyritohedral habits wikipedia.orgarizona.edumindat.orggemrockauctions.com. Historically, there has been some debate regarding its true symmetry, with earlier assumptions often aligning it with the cubic pyrite (B73398) group due to similar crystal forms geoscienceworld.orggalleries.com. However, detailed X-ray diffraction studies have consistently confirmed its orthorhombic nature, revealing reflections not permitted by cubic space groups like Pa3 arizona.eduarizona.edu. The pseudocubic appearance of this compound is attributed to this orthorhombic structure closely mimicking cubic parameters, sometimes with very slight distortions in lattice parameters arizona.eduresearchgate.netarizona.edumindat.orggeologi.no.

Table 1: this compound Crystal Data (at Room Temperature)

PropertyValueSource
Chemical FormulaCoAsS researchgate.net
Molar Mass (Mr)165.92 g/mol researchgate.net
Crystal SystemOrthorhombic researchgate.netarizona.edu
Space GroupPca2₁ researchgate.netarizona.edu
Unit Cell a5.5833(7) Å researchgate.netarizona.edu
Unit Cell b5.5892(6) Å researchgate.netarizona.edu
Unit Cell c5.5812(8) Å researchgate.netarizona.edu
Unit Cell Volume (V)174.17 ų researchgate.netmindat.org
Z (Formula Units per Cell)4 researchgate.netarizona.edu
Calculated Density (Dx)6.328 g/cm³ researchgate.netarizona.edu
Final R-value0.016 (for twinned crystal refinement) researchgate.net

Atomic and Electronic Structure Elucidation

Understanding the precise arrangement of atoms and their bonding characteristics is fundamental to elucidating the properties of this compound.

Structural refinements of this compound have provided detailed insights into its interatomic distances and local symmetries. The average bond distances for cobalt-arsenic (Co-As) and cobalt-sulfur (Co-S) have been determined. Within the crystal structure, the AsSCo₃ and SAsCo₃ tetrahedral clusters exhibit symmetries that closely approach C₃ symmetry arizona.eduresearchgate.net. The displacement of the cobalt atom from its ideal position optimizes the average Co-(As,S) bond distances arizona.edu.

Table 2: Average Bond Distances in this compound

Bond TypeAverage Distance (Å)Source
Co-As2.362 arizona.eduresearchgate.net
Co-S2.294 arizona.eduresearchgate.net

While extensive crystallographic studies have characterized the atomic structure and bonding within this compound (CoAsS), detailed advanced electronic structure characterization, such as comprehensive band structure calculations, density of states analysis, or X-ray photoelectron spectroscopy (XPS) specifically focusing on the electronic properties of CoAsS, is not as widely reported in the immediately available literature as it is for other classes of cobalt-containing compounds. Research into advanced electronic structures is more commonly found for perovskite cobaltites (e.g., LaCoO₃, SrCoO₃) and other complex cobalt oxides, where techniques like XPS, X-ray absorption spectroscopy (XAS), valence band spectroscopy, and density functional theory (DFT) calculations are extensively employed to understand their electronic states, orbital hybridization, and catalytic properties rsc.orgredalyc.orgresearchgate.netfigshare.comnih.govconicet.gov.ar. For CoAsS, the primary focus in published research tends to be on its crystallographic symmetry, atomic ordering, and twinning phenomena.

Twinning Phenomena and Microstructure Analysis

Twinning is a common feature in this compound crystals, significantly influencing their observed macroscopic symmetry and microstructure.

This compound commonly exhibits twinning, which has been re-interpreted based on observations of polished sections and the distribution of space-group-forbidden reflections arizona.eduresearchgate.net. This twinning is attributed to a 3-fold twin axis, with the twin boundaries often being incoherent arizona.eduresearchgate.netwikipedia.orgarizona.edumindat.org. The presence of these twin domains contributes to the pseudocubic external appearance of this compound crystals arizona.eduarizona.eduwikipedia.orggemrockauctions.comgalleries.com.

Microstructure analysis often reveals twin lamellae within this compound specimens, which can display a flame-like texture arizona.eduarizona.edumindat.org. The visibility of these twin domains in reflected light can be significantly enhanced by staining the polished surface with a solution of potassium permanganate (B83412) in dilute sulfuric acid arizona.eduresearchgate.net. This technique, which may involve the precipitation of a reaction product like MnO at the twin boundaries, allows for clearer optical resolution of the intricate twin microstructures arizona.eduresearchgate.net. Different degrees of twinning and disorder can be observed in various this compound samples, ranging from almost ordered (predominantly one twin-related domain) to partially or completely disordered (equal amounts of multiple twin-related domains) arizona.edu.

Table 3: Twinning Characteristics of this compound

CharacteristicDescriptionSource
Twin Axis3-fold pseudocubic axis arizona.eduresearchgate.netwikipedia.orgarizona.edumindat.org
Twin BoundariesIncoherent toward X-ray diffraction arizona.eduresearchgate.net
Twin Planes{011} and {111} of the pseudocubic habit (rare) arizona.edumindat.org
MicrostructureTwin lamellae commonly observed in polished sections, often exhibiting a flame-like texture arizona.eduarizona.edumindat.org
Visibility EnhancementStaining with potassium permanganate in dilute sulfuric acid improves optical resolution of twin domains arizona.eduresearchgate.net
Effect on SymmetryContributes to the pseudocubic external morphology despite the internal orthorhombic symmetry; systematic presence of space-group-forbidden reflections attributed to interpenetrating twin-related domains arizona.eduarizona.edugalleries.com

Re-interpretation of Twinning Models and Twin Axes

Twinning is a common characteristic of this compound, leading to complex diffraction patterns and optical observations. researchgate.netarizona.eduarizona.edumdpi.com Historically, various models have been proposed to explain this phenomenon. For instance, Bayliss (1982) suggested a complex twinning model involving six interpenetrated domains related by a 3-fold twin axis parallel to the rruff.info direction of the orthorhombic Pca2₁ unit cell to account for space-group-forbidden reflections in X-ray diffractograms. arizona.edumdpi.com

However, later re-interpretations, notably by Fleet and Burns (1990), questioned the complexity of earlier models. researchgate.netarizona.edumdpi.com Based on new X-ray diffraction data and optical observations, they proposed a simpler twin model. researchgate.netmdpi.com This re-interpretation attributes the common twinning in this compound to a 3-fold rruff.info twin axis with incoherent twin boundaries. researchgate.netarizona.edu This model suggests that two twin domains are related by this single threefold axis. mdpi.com The concept of a "sextuplet of orthorhombic (Pca2₁) interpenetrating twin-related domains about a 3-fold twin axis rruff.info" has been used to explain different degrees of apparent As-S disorder observed in this compound and related minerals like gersdorffite. arizona.eduwikipedia.org Despite these advancements, the precise origin and nature of this compound's complex twinning are still not fully elucidated. mdpi.com

Optical and X-ray Diffraction Observations of Twinning

The presence of twin domains in this compound is observable through both optical microscopy and X-ray diffraction techniques. In reflected light microscopy, twin domains are visible, and their visibility can be significantly enhanced by staining polished sections with a solution of potassium permanganate in dilute sulfuric acid. researchgate.netarizona.edu This staining technique helps resolve optical microstructures within the mineral. arizona.edu Twin lamellae are commonly observed in polished sections, sometimes exhibiting a flame-like texture. azomining.com

X-ray diffraction studies provide crucial evidence for twinning, particularly through the presence of reflections that are forbidden by the cubic space group Pa3. arizona.eduarizona.eduarizona.edumdpi.com For example, reflections such as 010 and 110, which are forbidden in the cubic system, are consistently observed in this compound. arizona.eduarizona.eduwikipedia.org The systematic presence of these space-group-forbidden reflections was a key factor in the development of the re-interpreted twinning models. researchgate.netarizona.edumdpi.com The fact that X-ray powder diffraction patterns of truly non-twinned this compound crystals have not been recorded suggests that the twinning in this compound may occur at nanometer or sub-nanometer scales. mdpi.com The intensity of certain reflections, like 001, has been correlated with the amount of distortion from cubic symmetry and the strength of optical anisotropism. arizona.edu

Structural Phase Transitions in this compound-Related Materials

This compound (CoAsS) itself undergoes structural phase transitions primarily related to the ordering and disordering of arsenic and sulfur atoms. arizona.edugeoscienceworld.orgmdpi.comgeoscienceworld.org

As-S Ordering/Disordering in CoAsS: At high temperatures, specifically around 800-850 °C, this compound can undergo a transition where arsenic and sulfur become completely disordered, resulting in a cubic crystal structure (space group Pa3), which is isomorphic with pyrite. arizona.edugeoscienceworld.orgmdpi.comgeoscienceworld.org Conversely, annealing at lower temperatures, such as 450 °C, promotes complete ordering of As and S, leading to the orthorhombic Pca2₁ structure. geoscienceworld.orggeoscienceworld.org This suggests that the different structural forms (Pca2₁, P2₁3, and Pa3) observed in this compound and related minerals like gersdorffite (NiAsS) are likely temperature-dependent. wikipedia.org

Beyond CoAsS, the term "this compound" can also refer to a broader class of materials, particularly perovskite cobaltites (e.g., LaCoO₃, LaSrCoO₃), which exhibit diverse structural phase transitions driven by temperature, pressure, or oxygen stoichiometry. aps.orgosti.govarxiv.orgresearchgate.net

Perovskite Cobaltites (e.g., LaCoO₃, LaSrCoO₃): Lanthanum this compound (LaCoO₃) typically exists as a rhombohedral material at room temperature, possessing ferroelastic properties. aps.org However, at temperatures above approximately 900 °C, it undergoes a phase transition to a cubic lattice. aps.org Similarly, lanthanum strontium this compound (LaSrCoO₃ or La₀.₇Sr₀.₃CoO₃, LSCO) is a perovskite oxide known for its high oxygen vacancy conductivity and the strong coupling of its magnetic and electronic properties to oxygen stoichiometry, making it an ideal system for studying phase transformations. osti.govarxiv.org

Topotactic Transformations and Ruddlesden-Popper Phases: LSCO thin films exposed to highly reducing environments can undergo cation and anion topotactic transformations. osti.govarxiv.org These transformations involve structural changes due to the loss or gain of material while maintaining a crystallographic relationship. osti.govarxiv.org The transition between perovskite and brownmillerite (BM) phases (ABO₂.₅) is well-reported. osti.govarxiv.org Further reduction can lead to the formation of Ruddlesden-Popper (RP) phases (Aₙ₊₁BₙO₃ₙ₊₁), which involve the concurrent loss of both oxygen anions and cobalt cations. osti.govarxiv.org First-principles calculations confirm the thermodynamic possibility of these transformations through an intermediary brownmillerite phase. osti.govarxiv.org

Strain-Induced Transitions: In praseodymium-containing perovskite cobaltites, heteroepitaxial strain has been utilized to control structural, spin-state, and metal-insulator transitions. researchgate.net For instance, compressive strain can stabilize a nonmagnetic insulating phase, while tensile strain can lead to a ferromagnetic metallic phase. researchgate.net High-resolution X-ray diffraction studies on these materials have shown evidence of temperature- and strain-dependent phase coexistence, indicating a first-order phase transition. researchgate.net

Geological Occurrences and Mineralogical Associations of Cobaltite Coass

Global Distribution and Notable Localities of Cobaltite Mineralization

This compound is distributed across numerous localities worldwide. Notable occurrences include Tunaberg, Sweden; Skutterud, Norway; Bieber, Germany; the Cobalt and Sudbury districts in Ontario, Canada; Great Bear Lake, Northwest Territories, Canada; Broken Hill, Australia; Bou Azzer, Morocco; and the Dolgellau Gold-belt, Wales. museum.walesazomining.comarizona.edu

Table 1: Notable Global Localities of this compound Mineralization

CountryLocality / DistrictAssociated Deposit Type(s)
SwedenTunaberg, Riddarhyttan, Håkansboda, Vena minesHigh-temperature hydrothermal, Skarn, Polymetallic veins, Sediment-hosted stratiform
NorwaySkutterud, ModumHigh-temperature hydrothermal
GermanyBieber, ErzgebirgeHigh-temperature hydrothermal, Five-element veins
CanadaCobalt, Sudbury, Great Bear Lake, McAraFive-element veins, Magmatic Ni-Co Sulfide (B99878), VMS (McAra)
AustraliaBroken Hill, Torrington, Bimbowrie, Mt. Cobalt, CloncurryHigh-temperature hydrothermal, Sediment-hosted stratiform (Cloncurry)
MoroccoBou AzzerHydrothermal Co-As deposits (ophiolite-hosted), Five-element veins
UKDolgellau Gold-belt (Wales), Cornwall (Botallack mine, Wheal Cock)Mesothermal polymetallic veins, High-temperature hydrothermal
ItalyTraversella (Western Alps)Iron Skarn
USAIdaho Cobalt Belt (Blackbird District)Sediment-hosted stratiform, Epigenetic Cu-Au-Co
ChinaSaishitang (Qinghai), Zhibula (Tibet), JinchuanCu Skarn, Magmatic Ni-Cu Sulfide
IndiaRajasthanHigh-temperature deposits
Czech RepublicJáchymov DistrictFive-element (Ag-Co-Ni-Bi-U) deposits
DR CongoCopperbeltSediment-hosted stratiform Cu-Co

High-Temperature Hydrothermal Deposits

This compound frequently occurs in high-temperature hydrothermal deposits, forming as disseminations and veins within contact metamorphosed rocks. gemfame.comclassicgems.netazomining.comarizona.edu In these settings, this compound is typically associated with a suite of other minerals, including magnetite, sphalerite, chalcopyrite, skutterudite (B1172440), allanite, zoisite, scapolite, titanite, and calcite. classicgems.netazomining.comarizona.edu For instance, in the Dolgellau Gold-belt in Wales, this compound is an early precipitating sulfide mineral within mesothermal polymetallic veins and is associated with arsenopyrite (B74077) and pyrite (B73398). museum.walesresearchgate.net It can be found as aggregates of minute cubic to cubo-octahedral crystals, often overgrown by or forming inclusions in later base-metal sulfides such as pyrrhotite (B1172379), sphalerite, chalcopyrite, and galena. museum.wales

Five-Element (Ag-Bi-Co-Ni-As) Vein Deposits

The "five-element" deposits are characterized by a distinctive metal assemblage of silver (Ag), bismuth (Bi), cobalt (Co), nickel (Ni), and arsenic (As), with variable amounts of lead, zinc, copper, antimony, uranium, and gold. museum.walesgeoscienceworld.orgcanada.cascholaris.cascispace.com These deposits, often found in fissure veins, are historically significant for silver production, with cobalt as a by-product. geoscienceworld.orgscispace.com

Key examples include the Cobalt and Gowganda camps in Ontario, Canada, where these veins are hosted in Nipissing gabbro, Huronian sedimentary rocks, and Archean basement. geoscienceworld.orgscholaris.ca The mineralogy is complex, featuring native silver, bismuth, and various Ni-Co-Fe arsenides and sulfarsenides (including this compound), along with minor sulfosalts, pyrite, and uraninite, typically in a carbonate gangue. canada.cascholaris.ca The Bou Azzer district in Morocco also hosts significant ophiolite-hosted Co-As deposits that are considered part of this diverse group, with mineralization predominantly consisting of (Co,Ni,Fe) arsenides and accessory sulfarsenides. onhym.comcanada.ca

Polymetallic Mesothermal Lodes

This compound is also found in polymetallic mesothermal lodes, often alongside pyrite and arsenopyrite. museum.wales These lodes are typically associated with hydrothermal activity at moderate temperatures (e.g., 200°C to 300°C). ussher.org.uk In the Dolgellau Gold-belt, North Wales, this compound was the earliest sulfide mineral to precipitate in auriferous quartz-sulfide veins, which represent a mesothermal gold-lode metallogenic province. researchgate.net The mineralization in these lodes often shows a four-stage paragenetic sequence, beginning with Fe-Co-As minerals, followed by Au-Ag-Bi-Te-Pb, then Cu-Fe-dominated, and finally Pb-Zn. researchgate.net In Cornwall, UK, a typical mesothermal crosscourse assemblage includes galena, sphalerite, this compound, pentlandite (B1173512)/gersdorffite, native silver, and acanthite. ussher.org.ukresearchgate.net

Skarn Deposits (e.g., Iron Skarns)

Skarn deposits are metasomatic rocks formed by chemical reactions between igneous intrusions and carbonate-rich host rocks. smith.edu While cobalt is not a major commodity in most granitoid-related skarn deposits, cobalt minerals, particularly this compound (CoAsS), are frequently reported, especially in iron-rich skarn subtypes. geoscienceworld.orgcambridge.org

A notable example is the Traversella magnetite mine in the Western Alps, Italy, where this compound-rich mineralization occurs in carbonate-chlorite-rich rocks at the margins of magnetite masses. geoscienceworld.orgcambridge.org Here, this compound forms disseminations and metasomatic veinlets that postdate magnetite formation. The paragenesis includes this compound (± arsenopyrite), bismuthinite, pyrrhotite/pyrite, chalcopyrite, carbonates, talc, chlorite, and native gold, indicating a low-sulfidation environment. geoscienceworld.orgcambridge.org The formation of this compound in these deposits is linked to the circulation of relatively low-temperature (<~300°C), (Co,As,Bi)-rich fluids during the retrograde sulfidation stage. geoscienceworld.orgcambridge.org In the Zhibula Cu skarn deposit in Southern Tibet, this compound, melonite, and cobaltic pentlandite occur as discrete cobalt and nickel minerals within the reduced distal skarn. mdpi.com Similarly, the Pusangguo cobalt-rich skarn deposit in Tibet identifies this compound, carrollite, and linnaeite as independent cobalt minerals, associated with chalcopyrite, sphalerite, and other sulfides at the retrograde skarn stage. researchgate.net

Sediment-Hosted Stratiform Deposits

Sediment-hosted stratiform copper (SSC) deposits are significant sources of copper and cobalt, typically forming in rift basins under specific conditions involving diagenesis, brine movement, and hydrothermal fluid venting. copernicus.org These deposits are characterized by copper sulfide minerals disseminated or hosted in veins that conform to the sedimentary or metasedimentary host rocks. geologyforinvestors.com

This compound, along with gersdorffite, represents primary cobalt and nickel minerals in these deposits, often occurring as micrometer-sized inclusions within copper sulfides like chalcocite and djurleite. geoscienceworld.org The Nowa Sól copper-silver deposit in SW Poland, a Kupferschiefer-type sediment-hosted stratiform deposit, is a crucial host for by-product metals including cobalt and nickel. geoscienceworld.orgresearchgate.net The mineralized shale in this deposit shows notable concentrations of cobalt and nickel, with this compound and gersdorffite being identified. geoscienceworld.orgresearchgate.net The Idaho Cobalt Belt also features epigenetic Cu-Au-Co deposits that are considered sediment-hosted stratiform, similar to those in the Zambian Copperbelt. canada.cascispace.com

Magmatic Nickel-Cobalt (B8461503) Sulfide Deposits

Magmatic nickel-cobalt sulfide deposits are primary sources of strategic metals like nickel, cobalt, and platinum group elements, originating from mafic and ultramafic magmas. sciengine.com The main mineralization mechanism involves immiscible sulfide liquid-silicate melt interaction. sciengine.com

In such deposits, this compound can occur, although often as a minor component. For example, in the Jinchuan giant magmatic Ni-Co (PGE) sulfide deposit in China, a small amount of independent cobalt minerals, including this compound, occurs mainly in disseminated ores. cgsjournals.com The cobalt content in these deposits is predominantly found within pentlandite, which has a significantly higher cobalt content compared to pyrrhotite and chalcopyrite. cgsjournals.com While this compound itself might be accessory, its presence indicates the broader association of cobalt with these magmatic sulfide systems. cgsjournals.com

Paragenetic Sequences and Textural Relationships

Early Formation in Mineralizing Events

This compound frequently represents an early phase in the paragenetic sequence of ore deposits. In districts such as the Dolgellau Gold-belt in Wales, this compound is consistently observed as an early mineral, closely associated with arsenopyrite and pyrite. museum.wales This early timing suggests its precipitation from initial mineralizing fluids.

Research from the Kuusamo Schist Belt in Finland also supports an early depositional timing for this compound, although some studies propose a later depositional event involving remobilization. researchgate.net Similarly, in the Skuterud Mines of Modum, Norway, lead-isotope data suggest that the primary cobalt ore-forming process predated the Sveconorwegian event, indicating an early genesis for the cobalt mineralization. geologi.no

In the Idaho Cobalt Belt (ICB), an initial cobalt mineralizing event, likely occurring in a Mesoproterozoic SEDEX (Sedimentary Exhalative) environment, involved the formation of early, relatively unaltered pyrite. mdpi.com This early event is linked to the primary introduction of cobalt into the system. In iron skarn deposits, such as Traversella in the Western Alps, Italy, this compound-rich mineralization is found to postdate the formation of magnetite. geoscienceworld.orgresearchgate.net Its formation in these settings is attributed to the circulation of relatively low-temperature (<~300°C) fluids rich in cobalt, arsenic, and bismuth during a retrograde sulfidation stage. geoscienceworld.orgresearchgate.net

Overgrowth and Inclusions in Later Sulfides

Despite its frequent early formation, this compound often exhibits complex textural relationships with later-forming minerals, including overgrowths and inclusions. It is commonly observed to be overgrown by, and to form inclusions within, subsequent base-metal sulfides such as pyrrhotite, sphalerite, chalcopyrite, and galena. museum.wales This indicates that while this compound crystallized early, its presence influenced the growth of later mineral phases.

Detailed petrographic studies have revealed primary inclusions of other minerals, such as pyrrhotite, chalcopyrite, and rutile, within this compound crystals. researchgate.net Furthermore, intergrowths of gold with this compound, appearing as drop-like or spongy textures, have been documented, particularly in Witwatersrand samples. researchgate.net Detrital this compound grains can also serve as substrates for the overgrowth of authigenic gersdorffite. researchgate.net In the Traversella deposit, large this compound crystals can contain inclusions of bismuthinite, sometimes showing signs of incipient replacement by native bismuth, as well as native gold. geoscienceworld.org

In the Kupferschiefer deposits, this compound is frequently found as an interstitial cement within the boundaries of pyrite framboids. arizona.edu In some instances, it forms thin rims that extend beyond the margins of these framboids. arizona.edu The crystallization of this compound coronas around pyrite also highlights its formation during or after the remobilization of metals during hydrothermal alteration. ethz.ch

Replacement Textures

This compound is susceptible to replacement by other minerals, leading to distinctive textural patterns that provide clues about fluid-rock interactions and evolving geochemical conditions. Extensive replacement of this compound by arsenopyrite has been observed, often controlled by fractures within the this compound crystals. gov.bc.ca This suggests that later, arsenic-rich fluids interacted with pre-existing this compound.

Silver minerals, such as argentite, can partially replace this compound crystals, particularly those that were initially included within sphalerite. pageplace.de Similar replacement patterns have also been noted for this compound by galena. pageplace.de These textures indicate the introduction of silver- and lead-bearing fluids at a later stage of mineralization.

In certain pyrite framboids, "atoll textures" have been identified, where the core of a framboid is completely replaced by this compound, while the outer rim remains pyrite. arizona.edu Conversely, in some framboids, pyrite appears to replace this compound, especially in the central regions. arizona.edu These complex relationships suggest that this compound precipitation or replacement can occur during the transformation of iron monosulphides to pyrite, possibly due to the desorption of cobalt and arsenic. arizona.edu Additionally, some detrital this compound grains have been observed to be replaced by pyrrhotite. researchgate.net

In the Aghbar mine in Morocco, aggregates of idiomorphic this compound-gersdorffite crystals show partial replacement by skutterudite II and löllingite. geoscienceworld.org The pervasive crystallization of the löllingite-(clino)safflorite solid-solution series can also locally surround and partially replace gersdorffite-cobaltite aggregates, indicating a shift in fluid composition characterized by an increase in arsenic fugacity and cobalt and iron contents. geoscienceworld.org

Geochemical Studies and Ore Genesis Models for Cobaltite Deposits

Isotopic Systematics in Cobaltite Research

Isotopic geochemistry is a powerful tool for deciphering the history of ore deposits. By analyzing the isotopic compositions of various elements within this compound and associated minerals, researchers can determine the age of mineralization, trace the sources of the ore-forming components, and understand the geological processes that led to their concentration.

Re-Os Geochronology and Ore Formation Timing

The Rhenium-Osmium (Re-Os) isotopic system is particularly valuable for directly dating sulfide (B99878) minerals like this compound. researchgate.net This method relies on the radioactive decay of ¹⁸⁷Re to ¹⁸⁷Os. By measuring the parent and daughter isotopes within the mineral, a precise crystallization age can be calculated. i2massociates.com This direct dating of the ore mineral provides a more accurate timing of the mineralization event compared to dating the host rocks, which may have formed at a different time. i2massociates.com

Re-Os geochronology has been successfully applied to several this compound deposits, providing crucial time constraints for ore genesis models. For instance, studies on the Idaho Cobalt Belt in the USA have used this technique to reveal multiple episodes of mineralization, with an initial formation in the Mesoproterozoic and subsequent remobilization during the late Mesoproterozoic or Cretaceous periods. mdpi.comusgs.govresearchgate.net Re-Os data from this compound in this region yielded a Mesoproterozoic isochron age of approximately 1349 ± 76 Ma. usgs.gov This has helped to link the cobalt mineralization to major geological events, such as the Grenvillian orogeny. researchgate.netusgs.gov

Deposit/RegionMineral DatedIsotopic SystemAge (Ma)Reference
Idaho Cobalt Belt, USAThis compoundRe-Os1349 ± 76 usgs.gov
Talnakh, Noril'sk, RussiaSulfide OresRe-Os247 ± 18 geoscienceworld.org
Cerattepe, TurkeySulfide OresRe-Os62 ± 3 mdpi.com

Copper Isotope Investigations of Ore Genesis Processes

Copper has two stable isotopes, ⁶³Cu and ⁶⁵Cu, and their relative abundance can provide insights into the source of the metals and the ore-forming processes. mdpi.comresearchgate.net Copper isotope studies in cobalt-bearing deposits can help trace the origin of the ore-forming fluids and understand the chemical reactions that occurred during mineral precipitation. mdpi.commdpi.comdntb.gov.ua

In the Idaho Cobalt Belt, copper isotope variations in sulfide minerals suggest at least two distinct metal-rich events. researchgate.net The initial cobalt mineralizing event is thought to have occurred in a Mesoproterozoic sedimentary exhalative (SEDEX) environment. mdpi.com A later event introduced copper and remobilized the earlier cobalt mineralization. mdpi.com The δ⁶⁵Cu values in pyrite (B73398) from this area show a distinction between relatively unaltered pyrite and later, altered pyrite associated with chalcopyrite mineralization. mdpi.comresearchgate.net This isotopic variation points to complex ore-forming processes involving more than one hydrothermal event. mdpi.com

Sulfur Isotope Data in Magma Chamber Processes and Crustal Contamination

Sulfur has four stable isotopes (³²S, ³³S, ³⁴S, and ³⁶S), and their ratios can be used to trace the source of sulfur in ore deposits. minsocam.org The isotopic composition of sulfur in this compound and associated sulfides can help determine whether the sulfur originated from a magmatic source (mantle-derived) or if it was incorporated from the surrounding crustal rocks. core.ac.uk

Magmatic-hydrothermal systems often have δ³⁴S values close to 0‰, which is characteristic of a mantle source. researchgate.net However, processes such as the assimilation of crustal material, which can be enriched in heavier or lighter sulfur isotopes, can significantly alter this signature. core.ac.uk Therefore, variations in the sulfur isotope composition within a single deposit can indicate complex magma chamber processes, such as crustal contamination or the mixing of different fluid sources. core.ac.ukresearchgate.net Careful analysis of sulfur isotopes in different sulfide minerals can help to unravel the history of the magma and the associated ore-forming fluids. researchgate.netumaine.edu

Fluid Chemistry and Physicochemical Controls on Deposition

The formation of this compound deposits is contingent upon the transport of cobalt, arsenic, and sulfur by hydrothermal fluids and their subsequent precipitation due to changes in the fluid's physical and chemical properties.

Characteristics of Ore-Forming Fluids (e.g., Temperature, Salinity)

The temperature and salinity of ore-forming fluids are critical factors that control the solubility and transport of metals. researchgate.net These characteristics can be determined by studying fluid inclusions, which are tiny pockets of fluid trapped within minerals as they crystallize.

Studies of fluid inclusions from various this compound deposits indicate that they typically form from moderate to high-temperature, saline brines. For example, in the Bou Azzer district of Morocco, ore minerals were deposited from highly saline brines (around 36-51 wt. % NaCl + CaCl₂ equivalent) at temperatures of approximately 200-400°C. bac-lac.gc.ca Similarly, vein-type deposits in the Cobalt-Gowganda district of Canada are associated with high-salinity fluids (~30-35 wt. % NaCl equivalent) at temperatures between 290 and 350°C. bac-lac.gc.ca The high salinity is important as cobalt is often transported as chloride complexes in these hydrothermal fluids. researchgate.netniu.edumcgill.ca

Deposit/RegionHost MineralTemperature (°C)Salinity (wt% NaCl eq.)Reference
Bou Azzer, MoroccoQuartz-Carbonate Gangue~200 - 400~36 - 51 bac-lac.gc.ca
Cobalt-Gowganda, CanadaGangue Minerals290 - 350~30 - 35 bac-lac.gc.ca
Hongyuan, China (Porphyry Mo)Quartz-Molybdenite Veins248 - 4241.57 - 50.1 researchgate.net
TAG Hydrothermal Mound, MARAnhydrite187 - 3881.2 - 5.1 tamu.edu

Role of Sulfur and Oxygen Fugacity

The precipitation of this compound is highly dependent on the fugacity of sulfur (fS₂) and oxygen (fO₂), which are measures of the chemical activity of these elements in the hydrothermal fluid. researchgate.netresearchgate.net These parameters control the stability of different sulfide and oxide minerals.

This compound (CoAsS) is stable only within a specific range of fS₂ and fO₂ conditions. Thermodynamic modeling, combined with observations of the mineral assemblages in the ore, allows geologists to constrain these conditions during ore formation. researchgate.net For the deposition of many sulfide ore assemblages, including those that would host this compound, conditions are typically moderately reducing (low oxygen fugacity). researchgate.net The stability fields of minerals like pyrite, chalcopyrite, and pyrrhotite (B1172379), which are often associated with this compound, are defined by specific ranges of sulfur and oxygen fugacity at a given temperature and pressure. researchgate.net Changes in these parameters, which can be caused by fluid mixing, interaction with wall rocks, or cooling, are critical for triggering the precipitation of this compound from the ore-forming fluid. mcgill.caarxiv.org

Mechanisms of this compound Formation

The concentration of cobalt into economically viable deposits of this compound involves a variety of geological mechanisms, ranging from high-temperature magmatic processes to low-temperature surface weathering.

Cobalt's journey towards concentration often begins deep within the Earth's mantle. Due to its compatible nature, the divalent cobalt ion (Co²⁺) is readily incorporated into the crystal structure of olivine (B12688019) in the mantle. researchgate.netgeoscienceworld.org Consequently, significant amounts of cobalt are only released into magmas during high degrees of partial melting, which produces ultramafic (e.g., komatiitic) and mafic (e.g., basaltic) magmas. researchgate.netgeoscienceworld.orgmcgill.ca

During the subsequent cooling and evolution of these magmas, a process known as fractional crystallization plays a crucial role. mcgill.cayoutube.com Because the ionic radius of cobalt is intermediate between that of magnesium (Mg) and iron (Fe), it is preferentially partitioned into early-crystallizing ferromagnesian minerals like olivine and pyroxene. mcgill.ca This makes cobalt a compatible element during the crystallization of mafic and ultramafic magmas, meaning it is removed from the melt and concentrated in the solid mineral phases rather than being enriched in the residual liquid. mcgill.ca

Another magmatic process involves the separation of an immiscible sulfide liquid from the silicate (B1173343) magma. Cobalt, being a chalcophile ("sulfur-loving") element, strongly partitions into this sulfide liquid, leading to primary magmatic deposits where cobalt is often a byproduct of nickel and copper mining. researchgate.netgeoscienceworld.org In some specific cases, a this compound-gersdorffite solid solution has been observed to crystallize directly from a calc-alkaline lamprophyric magma, suggesting the early separation of an immiscible sulfarsenide liquid. researchgate.net

Average Cobalt Content in Various Igneous Rock Types
Rock TypeAverage Cobalt Content (ppm)
Ultramafic Rocks (Dunite, Serpentinite)~110
Mafic Igneous Rocks (Basalt)47
Shales19
Granite3

Data sourced from USGS publications. usgs.gov

Hydrothermal processes are among the most significant mechanisms for forming high-grade this compound deposits. bac-lac.gc.ca These deposits typically consist of open-space-filling veins in crystalline host rocks like metasediments and granites. usgs.govbac-lac.gc.ca The process involves the circulation of hot, aqueous fluids (hydrothermal solutions) that leach, transport, and subsequently precipitate cobalt and associated elements in fractures and faults.

Fluid inclusion studies from numerous cobalt deposits reveal that relatively warm (>120°C), chloride-rich, saline brines were commonly the transporting medium. bac-lac.gc.ca Experimental data show that cobalt is most mobile in these hydrothermal systems as chloride complexes. researchgate.netgeoscienceworld.org The precipitation of this compound from these fluids is triggered by changes in physicochemical conditions such as temperature, pressure, pH, and redox state. geoscienceworld.orgbac-lac.gc.ca

Notable examples of hydrothermal this compound deposits include:

Bou Azzer, Morocco: Orebodies here consist predominantly of arsenides and sulpharsenides, including this compound. They were deposited from acidic (pH < 5), highly saline brines (36-51 wt. % NaCl + CaCl₂ eq.) under moderately reducing conditions at temperatures of approximately 200-400°C and high pressures. bac-lac.gc.ca

Cobalt Embayment, Ontario, Canada: The polymetallic vein systems in this region exhibit a common paragenetic sequence, with this compound precipitating during the "main-stage" of mineralization. geoconvention.com Isotopic data suggest that the ore-forming fluids resulted from the mixing of meteoric-dominated fluids with basin brines, and that metal precipitation occurred due to oxidation-reduction reactions. geoconvention.com

Idaho Cobalt Belt, USA: The formation of these deposits involved hot, saline fluids, as evidenced by hypersaline fluid inclusions in gangue quartz and chlorine-rich biotite. usgs.gov

Physicochemical Conditions of Hydrothermal this compound Deposition
Deposit LocationTemperatureSalinity (wt. % NaCl eq.)Fluid Characteristics
Bou Azzer, Morocco~200-400°C36-51%Acidic (pH < 5), highly saline brines
Idaho Cobalt Belt, USA279–347°C (Na-K-Ca)HypersalineMixture of magmatic and basinal brine
Usseglio, Italy≈170°CHigh (NaCl-CaCl₂)Basinal brines

Data compiled from multiple geological studies. usgs.govbac-lac.gc.camdpi.com

This compound can also form in sedimentary environments, often associated with stratiform copper deposits. usgs.gov The processes begin with the accumulation of cobalt-bearing sediments, followed by diagenesis—the physical and chemical changes that convert loose sediment into sedimentary rock. mdpi.com

In the Iron Creek area of the Idaho Cobalt Belt, a significant portion of cobaltiferous pyrite mineralization is considered synsedimentary. usgs.gov The proposed model involves the generation of ore-bearing fluids during early diagenesis, which then migrated to sites of deposition within soft, unconsolidated sediments. usgs.gov This process was likely promoted by submarine volcanism and sliding on the continental slope, with the rapid cooling or dilution of the pore fluids by seawater causing the precipitation of cobalt minerals. usgs.gov

During later diagenesis, under reducing conditions, trace metals can be released and redistributed. Studies have shown that cobalt, along with nickel and uranium, can be released from manganese and iron oxides during their reductive dissolution in consolidated sediments. geologyscience.ruresearchgate.net This mobilized cobalt can then be incorporated into authigenic sulfide minerals, including this compound, or co-precipitate with iron sulfides. researchgate.net The Central African Copperbelt is a prime example of a sedimentary rock-hosted stratiform district that contains significant cobalt resources, though the primary cobalt minerals are often sulfides like carrollite rather than this compound. usgs.gov

Metamorphism, the alteration of rocks by heat, pressure, and chemically active fluids, can play a crucial role in modifying or creating this compound deposits. During metamorphism, pre-existing, often low-grade, concentrations of cobalt can be "remobilized." This involves the dissolution of the original cobalt-bearing minerals and their transport by fluids over distances, followed by re-precipitation in new locations, often in higher concentrations. researchgate.netgeoscienceworld.org

This process is a key aspect of the genetic model for several deposits. For instance, the ore deposits in the Idaho Cobalt Belt were deformed and metamorphosed to upper greenschist-lower amphibolite grade during the Cretaceous period. usgs.gov One theory for the mineralization in this belt posits that it involved a late Cretaceous metamorphic overprint and remobilization of earlier syngenetic or diagenetic sulfides. researchgate.net

Studies of other metamorphosed massive sulfide deposits show that remobilization can occur through both solid-state deformation (plastic flow) and fluid-assisted mass transfer. geoscienceworld.org Fluid-assisted remobilization is considered the main mechanism for upgrading metal tenors, as fluids can efficiently leach metals and redeposit them in structurally favorable sites like veins and breccias. geoscienceworld.org This process can lead to the coarsening of mineral grains and the formation of high-grade ore shoots. geoscienceworld.org A case study from the Tuolugou Co(-Au) deposit in China provides direct evidence for cobalt remobilization during a later tectonic-hydrothermal overprinting event. dntb.gov.ua

Supergene processes occur when primary (hypogene) ore deposits are exposed to weathering and oxidation near the Earth's surface. researchgate.net Circulating meteoric fluids (rainwater) oxidize primary sulfide and arsenide minerals, such as this compound. geoscienceworld.org This oxidation breaks down the original minerals, releasing cobalt into the solution. The mobilized cobalt can then be reprecipitated as a suite of secondary, oxidized minerals.

This process is particularly important for the formation of cobalt carbonates and hydroxides. bac-lac.gc.cageoscienceworld.org Cobalt carbonates are most common in the supergene zones of Cu-Co sulfide ore deposits. geoscienceworld.org For example, in the Tenke-Fungurume district of the Central African Copperbelt, meteoric fluids dissolve host carbonate rocks (dolomite) and oxidize primary sulfide ores, releasing divalent cobalt that then bonds with carbonate ions in the fluid to precipitate minerals like Co-rich dolomite (B100054) and spherothis compound. geoscienceworld.org

Supergene enrichment can lead to the formation of a "cobalt cap" above the primary orebody, which is often composed of cobalt(III) oxyhydroxides like heterogenite. researchgate.net In the weathered ultramafic rocks of New Caledonia, supergene concentration of trace cobalt from the parent rock has led to the formation of heterogenite, asbolan, and cobalt-rich lithiophorite. arizona.edu

Primary Cobalt Minerals and Common Supergene Alteration Products
Primary MineralChemical FormulaCommon Supergene Product(s)Chemical Formula of Product(s)
This compoundCoAsSErythrite, HeterogeniteCo₃(AsO₄)₂·8H₂O, CoO(OH)
CarrolliteCuCo₂S₄Spherothis compound, HeterogeniteCoCO₃, CoO(OH)

Information compiled from various mineralogy and ore deposit studies. bac-lac.gc.cageoscienceworld.orgresearchgate.net

Trace Element Geochemistry and Solid Solution Behavior

The geochemical signature of this compound (CoAsS) provides critical insights into the conditions of its formation and the broader geological processes governing ore genesis. As a sulfarsenide, its crystal structure allows for the incorporation of various trace elements through solid solution, reflecting the chemical composition of the ore-forming fluids and the surrounding environment.

This compound is rarely found in its pure end-member form and commonly exhibits significant substitution of cobalt by chemically similar elements, primarily iron (Fe) and nickel (Ni). These three elements, often referred to as the "Iron Triad," share similar ionic radii and chemical properties, facilitating their interchange within the this compound lattice. sgu.sepreprints.org The extent of this substitution is highly variable and depends on the relative concentrations of these metals in the hydrothermal fluids from which the this compound precipitates.

Iron is a common substituent, leading to the formation of ferrothis compound. Similarly, nickel can substitute for cobalt, forming a solid solution series with gersdorffite (NiAsS). mdpi.com In some deposits, a complete solid solution between this compound and gersdorffite is observed. researchgate.net The presence and ratio of Fe and Ni can influence the mineral's physical and crystallographic properties.

Platinum-group elements (PGEs), including platinum (Pt), palladium (Pd), rhodium (Rh), and iridium (Ir), can also be incorporated into the this compound structure. usgs.govuqac.ca this compound and its nickel-dominant analogue, gersdorffite, are recognized as important collectors of PGEs in certain magmatic and hydrothermal systems. researchgate.netresearchgate.net PGEs can occur as discrete platinum-group minerals (PGMs) included within this compound grains or, more significantly, as direct substitutions within the crystal lattice. researchgate.net For instance, studies of the Creighton Ni-Cu-PGE deposit in Sudbury, Canada, have identified PGE-Ni-rich this compound, where elements like iridium and rhodium are incorporated into the sulfarsenide structure. uqac.ca The presence of PGEs in this compound is a strong indicator of high-temperature formation conditions and a mantle-related source for the ore-forming fluids.

Table 1: Common Elemental Substitutions in this compound

ElementSymbolCommon Substituting Minerals/Series
IronFeForms solid solution towards Ferrothis compound
NickelNiForms a solid solution series with Gersdorffite (NiAsS)
Platinum Group ElementsPGE (Pt, Pd, Ir, Rh)Can occur in solid solution, forming PGE-rich this compound

This table summarizes the primary elemental substitutions found within the this compound mineral structure.

The distribution of this compound is largely controlled by the behavior of cobalt in hydrothermal fluids. In these systems, cobalt is primarily transported as aqueous chloride complexes (CoCl₄²⁻), and its mobility is highly dependent on temperature, pressure, pH, and the oxidation state (oxygen fugacity, ƒO2) of the fluid. researchgate.netresearchgate.net High temperatures and saline conditions, typical of many magmatic-hydrothermal and metamorphic environments, enhance the solubility and mobility of these cobalt-bearing complexes. bac-lac.gc.ca

This compound distribution is often spatially associated with other sulfide minerals like pyrite, chalcopyrite, and pyrrhotite. sciengine.com In many deposits, cobalt doesn't form discrete this compound minerals but instead occurs as an isomorphic substitution within the crystal lattices of more abundant sulfides like pyrite. sciengine.com The partitioning of cobalt between forming its own mineral phase (this compound) versus entering another sulfide structure is a delicate balance controlled by the fluid chemistry, particularly the activities of arsenic and sulfur.

The mobility of cobalt and associated elements like iron and nickel in near-surface environments is largely controlled by pH and redox conditions. mdpi.com Under acidic and oxidizing conditions, such as those found in the weathering zones of sulfide deposits, this compound can break down, releasing cobalt into solution as the Co²⁺(aq) ion. mdpi.com This mobilized cobalt can then be transported by groundwater until it encounters a geochemical barrier that causes it to reprecipitate.

The formation of economic this compound deposits requires efficient mechanisms to precipitate and concentrate cobalt from hydrothermal fluids. This process is often driven by sharp changes in the physicochemical conditions of the fluid, which act as geochemical barriers. Key factors that trigger this compound precipitation include:

Changes in pH: An increase in pH (neutralization) of an acidic, metal-bearing fluid is a primary mechanism for cobalt precipitation. mdpi.commdpi.com This can occur when fluids interact with reactive host rocks, such as carbonates.

Decreasing Temperature: Cooling of hydrothermal fluids significantly reduces the solubility of cobalt chloride complexes, leading to supersaturation and mineral deposition. researchgate.net

Changes in Redox Conditions: A decrease in oxygen fugacity (more reducing conditions) can destabilize the dissolved metal complexes and promote the precipitation of sulfide and arsenide minerals. researchgate.net Mixing with fluids containing reducing agents like H₂S is an effective precipitation mechanism. researchgate.net

Fluid Mixing: The mixing of hot, saline, metal-rich hydrothermal fluids with cooler, more dilute, and chemically different fluids (e.g., meteoric water) can cause rapid deposition of this compound and associated minerals due to the combined effects of cooling, dilution, and chemical reaction. usgs.gov

In weathering environments, significant cobalt enrichment can occur through co-precipitation with, or adsorption onto, iron (Fe) and manganese (Mn) (oxy)hydroxides. mdpi.com As acidic mine waters are neutralized, Fe and Mn oxides precipitate, scavenging dissolved cobalt from the solution. mdpi.com

Comparative Ore Deposit Studies

Understanding the unique characteristics of this compound-bearing deposits requires comparison with other major sulfide systems. These comparisons help refine genetic models and develop more effective exploration strategies.

This compound deposits, particularly the vein-type systems where it is a primary ore mineral (e.g., the Bou Azzer district in Morocco), have distinct features compared to Volcanogenic Massive Sulfide (VMS) and Sedimentary Exhalative (SEDEX) deposits. usgs.gov911metallurgist.com

Geological Setting and Host Rocks: VMS deposits are intimately linked with submarine volcanic activity and are hosted in volcanic and volcaniclastic rocks. 911metallurgist.comreddit.com SEDEX deposits form in sedimentary basins, often in passive margin or rift settings, and are hosted by shales and carbonates. 911metallurgist.comreddit.com In contrast, many significant this compound deposits are hydrothermal vein systems hosted in a variety of rocks, including metamorphosed sediments, granites, or mafic-ultramafic complexes, and are often structurally controlled by faults and shear zones. bac-lac.gc.causgs.gov

Metal Association: VMS deposits are typically zoned and rich in copper (Cu) and zinc (Zn), with lesser lead (Pb), silver (Ag), and gold (Au). coconote.app SEDEX deposits are characteristically lead- and zinc-dominant. 911metallurgist.com While cobalt can be present in these systems, it is usually a minor byproduct. This compound-rich deposits are defined by the association of Co-Ni-As, often with significant Au and sometimes Ag and Bi (the "five-element" vein type). bac-lac.gc.ca

Ore-Forming Fluids: VMS systems are formed from heated seawater circulating through volcanic rocks at high temperatures (~300°C+). reddit.com SEDEX deposits are formed from cooler (~200°C), highly saline brines (formation waters) that have leached metals from sedimentary rocks. reddit.com this compound vein deposits are often formed from highly saline, Na-Ca-Cl brines at moderate to high temperatures (200-400°C), which may have a magmatic or deep basinal brine origin. bac-lac.gc.ca

Table 2: Geochemical Comparison of Sulfide Deposit Types

FeatureThis compound-Bearing VeinsVMS DepositsSEDEX Deposits
Primary Metals Co, Ni, As, Au, AgCu, Zn, PbPb, Zn
Typical Host Rocks Metasediments, Granites, MaficsVolcanics, VolcaniclasticsShales, Carbonates
Fluid Salinity High (Na-Ca-Cl Brines)Moderate (Seawater-derived)High (Basinal Brines)
Fluid Temperature 200 - 400°C~300°C+~200°C
Genetic Link Structural controls, magmatic-hydrothermal fluidsSubmarine VolcanismSedimentary Basin Dewatering

This table provides a comparative overview of the key geochemical and geological characteristics of major sulfide deposit types.

Geochemical exploration for this compound deposits relies on identifying anomalous concentrations of cobalt and its associated pathfinder elements in various surficial materials. geokniga.org The choice of method depends on the geological terrain and the nature of the overburden.

Indicator and Pathfinder Elements: The most direct indicator for this compound is cobalt itself. However, due to this compound's common association with other elements, a multi-element approach is most effective. Key pathfinder elements include arsenic (As), nickel (Ni), silver (Ag), bismuth (Bi), and sometimes gold (Au) and copper (Cu). mdpi.cominvestingnews.com The presence of a Co-As-Ni geochemical anomaly is particularly indicative of potential this compound mineralization.

Sampling Media:

Soil Geochemistry: Analysis of soil samples, particularly from the B or C horizons where metals accumulate, is a fundamental technique. Anomalies in Co and As can delineate mineralized structures hidden beneath shallow cover.

Stream Sediment Geochemistry: Fine-grained sediments and heavy mineral concentrates from streams draining a region can effectively sample a large upstream area. this compound, being relatively dense, can be concentrated in heavy mineral fractions, providing a direct mineralogical clue.

Lithogeochemistry: Direct analysis of rock samples helps identify primary dispersion halos around ore bodies and can characterize subtle hydrothermal alteration associated with mineralization.

The identification of geochemical anomalies, defined as significant deviations from the normal background levels of these elements, guides further exploration efforts, helping to vector in on buried this compound deposits. usgs.gov

Advanced Characterization Techniques in Cobaltite Research

Electron Microscopy (SEM-EDS, TEM) for Microtextural and Compositional Analysis

Electron microscopy, particularly Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) and Transmission Electron Microscopy (TEM), is indispensable for examining the microtextural characteristics and elemental composition of cobaltite.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM-EDS allows for high-resolution imaging of the mineral's surface morphology and provides semi-quantitative elemental analysis of specific areas or phases. pan.plresearchgate.net This technique is crucial for identifying different mineral phases within a sample and mapping their spatial distribution. For instance, SEM-EDS analysis of a this compound sample from the Elizabeth Lake Mine in Ontario, Canada, revealed the presence of this compound (CoAsS) alongside other phases such as pyrite (B73398) (FeS₂), calcite (Ca(CO₃)), and jaipurite (CoS). pan.plresearchgate.net Furthermore, minor amounts of iron (Fe) and nickel (Ni) were detected as impurities within the this compound structure, with reported concentrations of 1.15 at.% Fe and 1.18 at.% Ni. pan.plresearchgate.net SEM images can show the polyhedral shapes of this compound nanoparticles, indicative of their crystalline morphologies. nsf.gov

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, enabling the study of crystallite sizes, defects, and the internal microstructure of this compound at the nanoscale. While SEM provides surface information, TEM can reveal details about particle shape and size, which is critical for understanding material properties. For example, TEM analysis has shown that cobalt ferrite (B1171679) nanoparticles can have spherical shapes with mean sizes around 20 nm. rsc.org

Table 1: Representative Elemental Composition of this compound by SEM-EDS pan.plresearchgate.net

ElementAtomic %
Co35.52
As45.16
S19.33
Fe1.15
Ni1.18

X-ray Diffraction (XRD) for Structural and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of this compound. nsf.govscirp.org this compound typically crystallizes in the orthorhombic system, although its structure is closely related to that of pyrite, which is cubic. wikipedia.orgmindat.orggeologi.no Early X-ray studies indicated a close relationship between this compound and pyrite structures. geologi.no Research has shown that this compound (CoAsS) is orthorhombic with partially disordered arsenic and sulfur atoms. geoscienceworld.org Heating this compound in a vacuum to 850°C can completely disorder the arsenic and sulfur, leading to a pyrite-type structure (space group Pa3). geoscienceworld.org Conversely, annealing in a vacuum at 450°C can induce complete ordering of arsenic and sulfur, resulting in the space group Pca2₁ (pseudoisometric). geoscienceworld.org

XRD patterns provide characteristic peaks that allow for the identification of this compound and other co-existing mineral phases. For instance, studies on this compound samples have confirmed the presence of this compound along with pyrite, calcite, and jaipurite. pan.pl The crystallite size of cobalt-containing nanoparticles can be calculated from XRD patterns using the Debye-Scherrer equation. scirp.orgfudutsinma.edu.ng

Table 2: Crystallographic Data for Orthorhombic this compound (CoAsS) researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a5.5833(7) Å
b5.5892(6) Å
c5.5812(8) Å
Unit Cell Volume174.17 ų
Z4
Density (Dx)6.328 g·cm⁻³
R-value0.016 (for twinned crystal)

Spectroscopic Methods (FTIR, XPS, RAMAN, XA) for Bonding and Oxidation State Studies

Various spectroscopic techniques offer detailed insights into the chemical bonding, functional groups, and oxidation states of elements within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify vibrational modes associated with chemical bonds within the this compound structure and associated phases. While studies on this compound itself are less common, FTIR is widely used for cobalt oxides (e.g., Co₃O₄, CoO) to characterize metal-oxygen stretching vibrations and other functional groups. fudutsinma.edu.ngresearchgate.netjournaldephysique.orgacs.org For instance, Co₃O₄ exhibits characteristic absorption peaks, including Co-O stretching vibrations and bridging vibrations of O-Co-O bonds. fudutsinma.edu.ng FTIR can also monitor the transformation between different cobalt oxide phases. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition, chemical states, and electronic structure of this compound. It is particularly useful for determining the oxidation states of cobalt and other substituting elements. For example, XPS analysis of copper-doped cobalt ferrite confirmed the presence of Co²⁺, Cu²⁺, and Fe³⁺ ions on the surface, consistent with a mixed spinel structure. rsc.org XPS can also reveal insights into cation distribution and vacancies in mixed cobalt oxides like nickel this compound. rsc.org

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational and rotational modes of molecules, offering insights into crystal structure, phase transitions, and molecular interactions. For cobalt-containing compounds, Raman spectra can identify specific vibrational modes, such as the breathing mode of the CoO₆ octahedron in layered cobaltites. mit.eduacademie-sciences.fr While pure CoO does not show Raman-active phonon lines at room temperature, it can be characterized by magnetic excitations at low temperatures or a two-phonon Raman band. acs.org Raman spectroscopy has also been used to characterize crystalline scorodite (FeAsO₄·2H₂O) formed from this compound leachate, indicating its utility in process monitoring related to this compound. ameslab.gov

X-ray Absorption (XA) Spectroscopy (XANES, EXAFS): X-ray Absorption Spectroscopy, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is powerful for determining the local atomic environment and oxidation states of specific elements. rsc.orgresearchgate.netd-nb.inforesearchgate.netnih.gov XANES provides information on the oxidation state and symmetry of the local site of the selected atom, while EXAFS yields insights into bond distances and coordination numbers of surrounding atoms. rsc.org Studies on cobaltites (e.g., GdBaCo₂O₅.₅) using Co L X-ray absorption spectra have shown that a decrease in oxygen content leads to a reduction in the oxidation degree of cobalt ions, from Co³⁺ to Co²⁺. researchgate.netd-nb.info This technique is critical for understanding the redox chemistry of cobalt-containing materials. rsc.org

Table 3: Spectroscopic Signatures of Cobalt Oxides (Relevant to this compound Research) journaldephysique.orgacs.org

OxideTechniqueCharacteristic Peaks (cm⁻¹)Description
CoOFTIR585 (LO), 345 (TO)Longitudinal and Transverse Optical modes
CoORaman~1060 (broad)Two-phonon Raman band (at room temp)
Co₃O₄FTIR690 (LO), 660 (TO), 605 (LO), 560 (TO), 390Multiple characteristic bands
Co₃O₄Raman470, 520, 615, 690Standard Raman active modes

Electron Probe Microanalysis (EPMA) for Quantitative Mineral Chemistry

Electron Probe Microanalysis (EPMA), also known as Electron Microprobe Analysis (EMPA), is a non-destructive technique that provides highly accurate quantitative chemical analysis of small volumes within a mineral sample. It is particularly valuable for determining the precise stoichiometry of this compound and identifying variations in elemental concentrations, including minor and trace elements, across different growth zones or phases. EPMA offers higher analytical precision and accuracy for major and minor elements compared to EDS, making it suitable for detailed mineral chemistry studies. While specific EPMA data for this compound were not extensively detailed in the provided search results, its application in mineralogical characterization, including the study of manganese-containing inclusions in glazes, highlights its capability for quantitative analysis of complex mineral phases. researchgate.net This technique is essential for understanding the substitution mechanisms within the this compound lattice (e.g., Fe or Ni replacing Co) and for characterizing zoning patterns that reflect changes in fluid composition during mineralization.

Fluid Inclusion Studies for Paleofluid Reconstruction

Fluid inclusion studies involve the microscopic examination and microthermometric analysis of tiny pockets of fluid trapped within minerals like quartz or this compound during their growth. These inclusions act as "fossil fluids," providing direct evidence of the composition, temperature, pressure, and evolution of the hydrothermal fluids from which the minerals crystallized. mdpi.comusgs.gov

In the context of this compound deposits, fluid inclusion studies can reconstruct the paleofluid conditions during mineralization. For example, studies on various ore deposits, including those containing this compound, have indicated a progression from high-temperature (300-500°C) and high-salinity fluids during early stages to lower temperatures (down to 125°C) and salinities in later stages. usgs.govusgs.govfrontiersin.org The presence of halite-bearing inclusions, often coexisting with gas-rich inclusions, is a diagnostic indicator of high-salinity and boiling conditions, which are characteristic of many porphyry copper deposits and can be relevant to associated cobalt mineralization. usgs.gov

Table 4: Representative Fluid Inclusion Data from Hydrothermal Deposits (General, applicable to this compound environments) usgs.govusgs.govfrontiersin.org

Stage of MineralizationTemperature (°C)Salinity (wt.% NaCl equiv.)Fluid TypeKey Observations
Early (Ag-Ni-Co)300-500High (>35)Aqueous, CO₂-richHigh temperatures, high salinities, often boiling
Sulfide (B99878) Stage~150Moderate (11-17)AqueousIntermediate temperatures and salinities
Late (Calcite)<125Low (<6)AqueousLower temperatures, lower salinities

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Mapping

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful technique for quantifying the 2D distribution of major and trace elements within mineral grains, including this compound. tofwerk.comucalgary.ca This method involves using a laser to ablate a small amount of material from the sample surface, which is then transported to an ICP-MS for elemental analysis.

LA-ICP-MS offers high sensitivity and the ability to measure most elements in the periodic table, making it ideal for mapping the distribution of critical trace elements within this compound and associated minerals. tofwerk.comucalgary.ca This technique can reveal zoning patterns that reflect changes in fluid composition or growth conditions during mineral formation. For instance, LA-ICP-MS has been used to track cobalt, nickel, and other critical trace elements in sulfide minerals like pyrite, which can host or be associated with this compound. researchgate.netresearchgate.net Elemental maps provide a rapid visualization of concentration patterns, allowing researchers to identify areas enriched in specific elements or to understand elemental substitution mechanisms within the crystal lattice. tofwerk.commdpi.com The high spatial resolution of LA-ICP-MS (down to 5 µm pixel dimensions) enables detailed investigations of small regions within mineral grains. ucalgary.ca

Table 5: Trace Elements Detected in this compound and Associated Minerals by LA-ICP-MS (Illustrative) researchgate.netresearchgate.net

ElementTypical Concentration Range (ppm)Significance
FeUp to 8400Common substitution for Co in this compound
NiVariableCommon substitution for Co, forms Ni-Co arsenides
AuUp to 4.3Associated with late-stage mineralization
AgVariableAssociated with precious metal mineralization
AsUp to 10,000Primary constituent of this compound
TeVariableCan occur as discrete telluride minerals
SeVariableCan substitute for S

Q & A

Basic: What are the primary crystallographic characterization techniques for cobaltite, and how do they address potential ambiguities in structural determination?

Answer: X-ray diffraction (XRD) and transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) are foundational techniques. XRD provides bulk crystallographic data, while TEM resolves local structural variations. To mitigate ambiguities (e.g., peak overlaps in XRD), Rietveld refinement and high-resolution TEM imaging should be combined to cross-validate lattice parameters and symmetry . For phase identification, pair these with energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry .

Advanced: How can researchers optimize hydrothermal synthesis parameters to enhance phase purity in this compound samples, and what statistical methods validate these optimizations?

Answer: Use design of experiments (DOE) frameworks, such as response surface methodology, to model interactions between temperature, pressure, and precursor ratios. Phase purity can be quantified via XRD with quantitative phase analysis (QPA). Statistical validation through ANOVA or Monte Carlo simulations ensures robustness of parameter optimization .

Data Contradiction: When conflicting data arise from different spectroscopic analyses of this compound's electronic properties, what methodological approaches resolve these discrepancies?

Answer: Cross-validate X-ray photoelectron spectroscopy (XPS) and ultraviolet-visible (UV-Vis) data with density functional theory (DFT) calculations. For instance, discrepancies in bandgap measurements may arise from surface vs. bulk sensitivity; angle-resolved XPS and spatially resolved EDS can isolate these effects. Systematic error propagation analysis is critical .

Experimental Design: What considerations are critical when designing experiments to investigate the magnetic anisotropy of this compound single crystals under varying temperature conditions?

Answer: Prioritize controlled environments (e.g., cryogenic systems with in-situ magnetic field alignment). Use superconducting quantum interference device (SQUID) magnetometry with field-cooled/zero-field-cooled protocols. Calibrate instruments using standard reference materials (e.g., NiO) to ensure data comparability. Feasibility hinges on balancing resolution (e.g., nano-tesla sensitivity) with sample stability .

Advanced Synthesis: In epitaxial growth of this compound thin films, how do substrate lattice mismatch and deposition rate interact to influence interfacial strain, and what combinatorial experimental approaches elucidate these relationships?

Answer: Employ combinatorial substrate libraries with gradient lattice constants, paired with pulsed laser deposition (PLD) at varying rates. In-situ XRD monitors strain evolution, while atomic force microscopy (AFM) maps interfacial defects. Multivariate regression analysis quantifies parameter interdependencies .

Basic Characterization: What standardized protocols ensure reproducibility in measuring this compound's thermoelectric properties across different laboratories?

Answer: Adhere to ASTM E1225 for thermal conductivity (steady-state methods) and IEC 62847 for Seebeck coefficient measurements. Use certified reference materials (e.g., Bi₂Te₃) for instrument calibration. Round-robin testing across labs identifies systemic biases .

Data Analysis: How should researchers approach multivariate analysis of this compound's catalytic performance data when dealing with collinear variables in high-throughput experimentation?

Answer: Apply dimensionality reduction techniques like principal component analysis (PCA) to disentangle collinear variables (e.g., surface area vs. defect density). Partial least squares (PLS) regression correlates catalytic activity with key predictors. Normalize datasets to mitigate scaling artifacts .

Advanced Contradiction: What systematic framework is recommended for reconciling contradictory findings between ab initio calculations and experimental observations of this compound's surface reactivity?

Answer: Implement a hybrid DFT+U approach with Hubbard corrections tailored to Co 3d orbitals. Validate against experimental XPS valence band spectra and temperature-programmed desorption (TPD) data. Bayesian inference models can quantify uncertainties in computational vs. experimental error margins .

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